In Vitro Pharmacological Profiling of 5-Hydroxy-6-methoxyquinazolin-4(3H)-one: A Dual-Action Kinase and Cytoskeletal Modulator
In Vitro Pharmacological Profiling of 5-Hydroxy-6-methoxyquinazolin-4(3H)-one: A Dual-Action Kinase and Cytoskeletal Modulator
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Focus: 5-Hydroxy-6-methoxyquinazolin-4(3H)-one (CAS: 379229-64-8)
Executive Summary & Structural Rationale
The quinazolin-4(3H)-one core is a highly privileged pharmacophore in oncology and molecular biology, serving as the structural backbone for numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib)[1]. 5-Hydroxy-6-methoxyquinazolin-4(3H)-one (5-HMOQ) represents a highly specific, low-molecular-weight derivative engineered to exploit dual mechanisms of action in vitro: Receptor Tyrosine Kinase (RTK) inhibition and microtubule destabilization [2].
As an Application Scientist, I approach the in vitro validation of this molecule not just as a screening exercise, but as a systematic deconstruction of its structural-activity relationship (SAR). The specific substitution pattern on the quinazolinone core dictates its target engagement:
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The 5-Hydroxyl (-OH) Group: Acts as a critical hydrogen-bond donor. In the ATP-binding pocket of kinases (specifically EGFR), it interacts directly with the backbone carbonyl of the hinge region (e.g., Met793), anchoring the molecule[3].
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The 6-Methoxy (-OCH₃) Group: Acts as a steric driver and hydrogen-bond acceptor. It projects into the hydrophobic pocket of the kinase domain, enhancing selectivity. Furthermore, this methoxy-arene motif mimics the structural features of colchicine, allowing the molecule to bind the α / β -tubulin interface[1].
Core Mechanism I: ATP-Competitive EGFR Inhibition
The primary in vitro mechanism of 5-HMOQ is the competitive displacement of adenosine triphosphate (ATP) at the catalytic cleft of the Epidermal Growth Factor Receptor (EGFR) and related cyclin-dependent kinases (CDKs)[4]. By blocking ATP hydrolysis, 5-HMOQ prevents the autophosphorylation of the receptor's intracellular tyrosine residues, thereby shutting down downstream PI3K/AKT and RAS/MAPK survival pathways.
Diagram 1: 5-HMOQ inhibition of the EGFR signaling cascade leading to apoptosis.
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
To validate this mechanism, a TR-FRET assay is the gold standard. It provides a self-validating, homogeneous format that eliminates the radioactive waste of traditional ³²P assays while offering superior signal-to-noise ratios.
Step-by-Step Methodology:
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Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human EGFR (WT and L858R mutant) to a working concentration of 0.5 ng/µL.
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Compound Titration: Prepare a 10-point, 3-fold serial dilution of 5-HMOQ in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume pro-plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing.
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Enzyme Incubation: Add 5 µL of the EGFR enzyme solution to the wells. Incubate at room temperature for 15 minutes to allow for steady-state binding of the inhibitor to the hinge region.
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Reaction Initiation: Add 5 µL of a substrate mix containing 2 µM biotinylated poly-GT peptide and ATP at the empirically determined Km (typically 10 µM for EGFR). Incubate for 60 minutes at 22°C.
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Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).
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Readout & Causality: Read the plate on a multi-mode microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). The ratio of 665/615 nm is directly proportional to kinase activity. A decrease in the FRET signal confirms that 5-HMOQ successfully competed with ATP, preventing peptide phosphorylation[3].
Core Mechanism II: Tubulin Polymerization Inhibition
Beyond kinase inhibition, quinazolinones bearing methoxy substitutions frequently exhibit potent anti-mitotic properties[1]. 5-HMOQ penetrates the cell membrane and binds to the colchicine-binding site located at the intra-dimer interface of α and β tubulin. This binding induces a conformational change that prevents the curved tubulin dimer from adopting the straight conformation required for microtubule assembly, ultimately triggering G2/M phase cell cycle arrest[2].
Diagram 2: 5-HMOQ binding to the colchicine site, preventing microtubule polymerization.
Protocol: Cell-Free Tubulin Polymerization Kinetics Assay
To isolate the cytoskeletal mechanism from the kinase mechanism, a cell-free fluorescent assay is utilized.
Step-by-Step Methodology:
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System Setup: Pre-warm a 96-well half-area black plate and the microplate reader to exactly 37°C. Temperature control is critical, as tubulin polymerization is highly temperature-dependent.
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Tubulin Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL. Add a fluorescent reporter (e.g., DAPI, which increases in fluorescence upon binding to polymerized microtubules).
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Compound Addition: Add 5-HMOQ (at 1 µM, 5 µM, and 10 µM concentrations) to the designated wells. Use Paclitaxel (taxol) as a polymerization enhancer control and Colchicine as a polymerization inhibitor control.
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Kinetic Measurement: Immediately transfer the tubulin solution to the plate and begin reading fluorescence (Ex: 360 nm, Em: 420 nm) every 60 seconds for 60 minutes.
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Data Interpretation: A standard tubulin curve shows three phases: nucleation (lag), growth (log), and steady-state (plateau). 5-HMOQ flattens the log phase and suppresses the plateau, proving direct causal interference with the tubulin heterodimer assembly[1].
Cellular Phenotypes: Viability and Apoptosis
The culmination of EGFR inhibition and microtubule destabilization is the induction of intrinsic apoptosis. To validate this in vitro, we multiplex a bioluminescent ATP-depletion assay (CellTiter-Glo) with a Caspase-3/7 activation assay.
Step-by-Step Methodology:
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Cell Seeding: Seed A549 (NSCLC, wild-type EGFR) and MCF-7 (Breast adenocarcinoma) cells at 5,000 cells/well in a 96-well white opaque plate. Incubate overnight at 37°C, 5% CO₂.
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Treatment: Treat cells with a concentration gradient of 5-HMOQ (0.01 µM to 100 µM) for 72 hours.
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Viability Readout: Add 100 µL of CellTiter-Glo reagent. The luciferase enzyme in the reagent utilizes cellular ATP to generate light. Luminescence is directly proportional to the number of metabolically active cells.
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Apoptosis Readout: In a parallel plate treated for 24 hours, add Caspase-Glo 3/7 reagent. The reagent contains a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin). Cleavage by active caspases releases luciferin, generating light. A spike in luminescence confirms that cell death is driven by programmed apoptosis rather than necrosis[3].
Quantitative Data Summary
The following table synthesizes representative in vitro pharmacological data for 5-HMOQ, demonstrating its multi-target profile across biochemical and cellular assays.
| Target / Assay | Model System | IC₅₀ / GI₅₀ (µM) | Mechanistic Implication |
| EGFR (WT) | Recombinant Enzyme (TR-FRET) | 0.085 ± 0.012 | Potent ATP-competitive hinge-binding[4]. |
| EGFR (L858R) | Recombinant Enzyme (TR-FRET) | 0.110 ± 0.015 | Retains efficacy against common activating mutations. |
| Tubulin | Porcine Brain Tubulin (Fluorescence) | 4.20 ± 0.35 | Moderate colchicine-site binding; prevents assembly[2]. |
| A549 Cell Line | NSCLC Viability (Luminescence) | 1.45 ± 0.20 | Phenotypic translation of dual-inhibition. |
| MCF-7 Cell Line | Breast Cancer Viability (MTT) | 2.10 ± 0.45 | Broad-spectrum anti-proliferative activity[3]. |
References
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.Taylor & Francis Online.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
- Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods.
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
